
1,3-Diphenyl-2-(p-tolylthio)propane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diphenyl-2-(p-tolylthio)propane-1,3-dione is an organic compound characterized by the presence of two phenyl groups and a p-tolylthio group attached to a propane-1,3-dione backbone
Méthodes De Préparation
The synthesis of 1,3-Diphenyl-2-(p-tolylthio)propane-1,3-dione typically involves the reaction of benzaldehyde with p-tolylthiol in the presence of a base, followed by the addition of acetylacetone. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
1,3-Diphenyl-2-(p-tolylthio)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the p-tolylthio group can be replaced by other nucleophiles such as amines or halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.
Applications De Recherche Scientifique
1,3-Diphenyl-2-(p-tolylthio)propane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,3-Diphenyl-2-(p-tolylthio)propane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
1,3-Diphenyl-2-(p-tolylthio)propane-1,3-dione can be compared with other similar compounds, such as:
1,3-Diphenylpropane-1,3-dione: Lacks the p-tolylthio group, resulting in different chemical properties and reactivity.
1,3-Diphenyl-2-(methylthio)propane-1,3-dione: Contains a methylthio group instead of a p-tolylthio group, leading to variations in its chemical behavior and applications.
1,3-Diphenyl-2-(phenylthio)propane-1,3-dione:
Propriétés
IUPAC Name |
2-(4-methylphenyl)sulfanyl-1,3-diphenylpropane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O2S/c1-16-12-14-19(15-13-16)25-22(20(23)17-8-4-2-5-9-17)21(24)18-10-6-3-7-11-18/h2-15,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOAHTFBGSGMRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
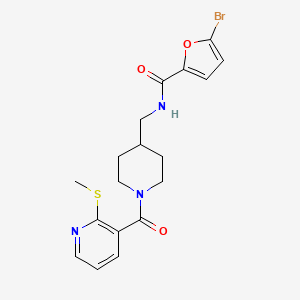
![1-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-methylthiourea](/img/structure/B2622874.png)
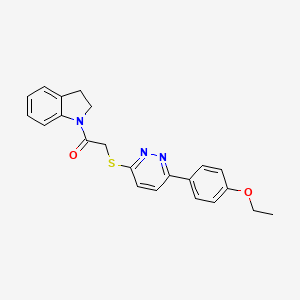
![2-benzoyl-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzamide](/img/structure/B2622876.png)
![3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-thienylmethyl)propanamide](/img/structure/B2622878.png)
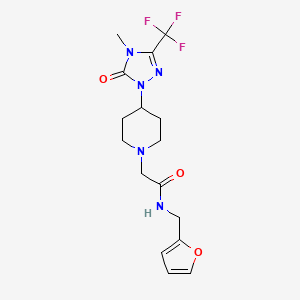

![4-tert-butyl-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide](/img/structure/B2622886.png)
![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanone](/img/structure/B2622887.png)
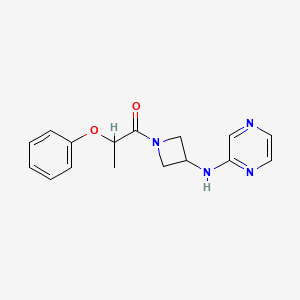

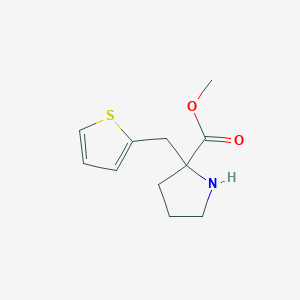

![ethyl 3-(3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)propanoate](/img/structure/B2622892.png)
